(1E,4E)-1,5-bis[4-(dimethylamino)phenyl]penta-1,4-dien-3-one
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
(1E,4E)-1,5-bis[4-(dimethylamino)phenyl]penta-1,4-dien-3-one can be synthesized through a series of chemical reactions involving the condensation of 4-dimethylaminobenzaldehyde with acetone under basic conditions . The reaction typically involves the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(1E,4E)-1,5-bis[4-(dimethylamino)phenyl]penta-1,4-dien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the dimethylamino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
(1E,4E)-1,5-bis[4-(dimethylamino)phenyl]penta-1,4-dien-3-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1E,4E)-1,5-bis[4-(dimethylamino)phenyl]penta-1,4-dien-3-one involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes and modulate the expression of specific genes . For example, it has been shown to suppress neuroinflammatory cytokines, which may contribute to its potential therapeutic effects in treating conditions like chronic migraine .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis-(4-dimethylaminophenyl)-2-propen-1-one
- 1,5-Bis-(4-methoxyphenyl)-penta-1,4-dien-3-one
- 1,5-Bis-(4-chlorophenyl)-penta-1,4-dien-3-one
Uniqueness
. Its ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C21H24N2O |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
1,5-bis[4-(dimethylamino)phenyl]penta-1,4-dien-3-one |
InChI |
InChI=1S/C21H24N2O/c1-22(2)19-11-5-17(6-12-19)9-15-21(24)16-10-18-7-13-20(14-8-18)23(3)4/h5-16H,1-4H3 |
InChI Key |
JWTSVUUPJIIXTO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=C(C=C2)N(C)C |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.